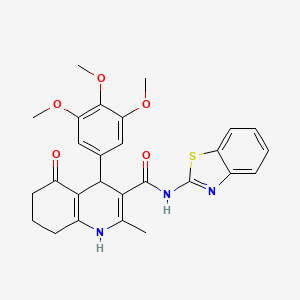![molecular formula C22H17N5 B11651108 1-(3-methylphenyl)-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11651108.png)
1-(3-methylphenyl)-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylphenyl)-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, substituted with a 3-methylphenyl group and a naphthalen-2-yl group, which contribute to its unique chemical properties.
准备方法
The synthesis of 1-(3-methylphenyl)-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution reactions: Introduction of the 3-methylphenyl and naphthalen-2-yl groups can be carried out through substitution reactions using suitable reagents and catalysts.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and cost-effectiveness.
化学反应分析
1-(3-methylphenyl)-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
科学研究应用
1-(3-methylphenyl)-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Chemical Biology: The compound can be used as a probe to investigate biological pathways and processes.
Industrial Applications: It may find applications in the development of new materials or as a precursor for the synthesis of other complex molecules.
作用机制
The mechanism of action of 1-(3-methylphenyl)-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
1-(3-methylphenyl)-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
1-(3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar structure but with a different position of the naphthalenyl group, which may lead to different chemical and biological properties.
1-(3-methylphenyl)-N-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The absence of the naphthalenyl group in this compound may result in different reactivity and biological activity.
1-(3-methylphenyl)-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: The presence of a hydroxyl group instead of an amine group can significantly alter the compound’s properties and applications.
属性
分子式 |
C22H17N5 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
1-(3-methylphenyl)-N-naphthalen-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H17N5/c1-15-5-4-8-19(11-15)27-22-20(13-25-27)21(23-14-24-22)26-18-10-9-16-6-2-3-7-17(16)12-18/h2-14H,1H3,(H,23,24,26) |
InChI 键 |
VXFNFUXMAJIYPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC5=CC=CC=C5C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-methyl-2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11651025.png)
![4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)-N-phenylbenzamide](/img/structure/B11651031.png)
![1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11651039.png)

![(6Z)-6-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651042.png)
![Tetramethyl 7'-methoxy-5',5'-dimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11651046.png)
![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651050.png)
![4-chloro-3-(5-{(Z)-[1-(2-fluorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11651053.png)
![N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide](/img/structure/B11651071.png)
![Propan-2-yl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651074.png)
![Ethyl 5-acetyl-4-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11651079.png)

![Ethyl 8-chloro-4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11651089.png)
![(4-Methoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanethione](/img/structure/B11651112.png)
